molecular formula C21H25N3O5S B2907939 N-(3-(5-(3,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 797775-05-4

N-(3-(5-(3,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2907939
CAS RN: 797775-05-4
M. Wt: 431.51
InChI Key: LBFVNDBKSPXIMQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(3-(5-(3,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide reveals its intricate arrangement of atoms. The central pyrazole ring, flanked by phenyl and propionyl moieties, contributes to its overall stability and reactivity. Computational methods, such as density functional theory (DFT), can provide insights into its geometry, bond lengths, and electronic properties .

Future Directions

: NIST Chemistry WebBook

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit the corrosion of mild steel in acidic media .

Mode of Action

It is known that similar compounds interact with their targets through a process of physisorption . This involves the compound forming a physical bond with the target, which can alter its behavior or function.

Biochemical Pathways

Compounds with similar structures have been found to affect the corrosion process of mild steel in acidic environments . This suggests that the compound may interact with biochemical pathways related to oxidation and reduction processes.

Result of Action

Similar compounds have been found to inhibit the corrosion of mild steel, suggesting that this compound may have similar effects .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the corrosion inhibition efficiency of similar compounds has been found to increase with their concentration and decrease with increasing temperature . This suggests that the compound’s action may be influenced by factors such as concentration and temperature.

properties

IUPAC Name

N-[3-[3-(3,4-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-5-21(25)24-18(15-9-10-19(28-2)20(12-15)29-3)13-17(22-24)14-7-6-8-16(11-14)23-30(4,26)27/h6-12,18,23H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFVNDBKSPXIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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